molecular formula C7H16ClNO B2367645 [(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride CAS No. 1636890-01-1

[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride

Cat. No.: B2367645
CAS No.: 1636890-01-1
M. Wt: 165.66
InChI Key: VTNSDDLUAVIRTL-ZJLYAJKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a hydroxymethyl group at the third position and a methyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride can be achieved through several methods. One notable method involves the biocatalytic transamination of a suitable precursor, followed by crystallization-induced dynamic resolution . This method ensures high enantiomeric purity and yield. Another approach involves the asymmetric synthesis starting from commercially available (S)-propylene oxide, utilizing an organocatalyzed asymmetric Michael addition reaction as a key step .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as transamination, crystallization, and purification through techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted piperidines, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride has several scientific research applications:

Comparison with Similar Compounds

[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride can be compared with other similar compounds, such as:

    [(3r,6r)-6-Methylpiperidin-3-yl]methanol: The non-hydrochloride form, which may have different solubility and stability properties.

    [(3r,6r)-6-Methylpiperidin-3-yl]methanamine: A derivative with an amine group instead of a hydroxymethyl group, potentially exhibiting different reactivity and biological activity.

    [(3r,6r)-6-Methylpiperidin-3-yl]methanol acetate: An ester derivative that may have different pharmacokinetic properties.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[(3R,6R)-6-methylpiperidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-2-3-7(5-9)4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNSDDLUAVIRTL-ZJLYAJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.